molecular formula C31H29N3O4S2 B12421519 DBCO-SS-aldehyde

DBCO-SS-aldehyde

Cat. No.: B12421519
M. Wt: 571.7 g/mol
InChI Key: RQSKTIYFMRQDRL-UHFFFAOYSA-N
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Description

DBCO-SS-aldehyde is a cleavable disulfide linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a dibenzocyclooctyne group and an aldehyde group. The dibenzocyclooctyne group can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-SS-aldehyde is synthesized through a series of chemical reactions involving the introduction of a dibenzocyclooctyne group and an aldehyde group. The synthesis typically involves the following steps:

    Formation of the Dibenzocyclooctyne Group: This step involves the synthesis of the dibenzocyclooctyne moiety, which is known for its high reactivity towards azide groups.

    Introduction of the Aldehyde Group: The aldehyde group is introduced through a series of reactions that ensure the stability and reactivity of the final compound.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Synthesis: Large quantities of the compound are synthesized in batch reactors, ensuring consistent quality and yield.

    Purification: The synthesized compound is purified using techniques such as chromatography to remove any impurities and ensure high purity.

Chemical Reactions Analysis

Types of Reactions

DBCO-SS-aldehyde undergoes several types of chemical reactions, including:

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the dibenzocyclooctyne group reacting with azide groups to form stable triazole linkages.

    Oxime/Hydrazone Ligation: The aldehyde group can react with aminooxy or hydrazide groups to form oxime or hydrazone linkages.

Common Reagents and Conditions

    Azide-Containing Molecules: Used in SPAAC reactions with the dibenzocyclooctyne group.

    Aminooxy or Hydrazide-Containing Molecules: Used in oxime or hydrazone ligation reactions with the aldehyde group.

Major Products Formed

    Triazole Linkages: Formed from SPAAC reactions.

    Oxime or Hydrazone Linkages: Formed from reactions with the aldehyde group.

Scientific Research Applications

DBCO-SS-aldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

    Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

DBCO-SS-aldehyde exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

    DBCO-PEG4-NHS Ester: Another dibenzocyclooctyne-containing compound used for bioconjugation.

    DBCO-PEG4-Alkyne: Similar in structure but contains an alkyne group instead of an aldehyde group.

    DBCO-PEG4-Azide: Contains an azide group for SPAAC reactions.

Uniqueness

DBCO-SS-aldehyde is unique due to its combination of a dibenzocyclooctyne group and an aldehyde group, allowing it to participate in both SPAAC and oxime/hydrazone ligation reactions. This dual functionality makes it highly versatile for various bioconjugation applications .

Properties

Molecular Formula

C31H29N3O4S2

Molecular Weight

571.7 g/mol

IUPAC Name

N-[2-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]ethyl]-4-formylbenzamide

InChI

InChI=1S/C31H29N3O4S2/c35-22-23-9-11-26(12-10-23)31(38)33-18-20-40-39-19-16-29(36)32-17-15-30(37)34-21-27-7-2-1-5-24(27)13-14-25-6-3-4-8-28(25)34/h1-12,22H,15-21H2,(H,32,36)(H,33,38)

InChI Key

RQSKTIYFMRQDRL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCNC(=O)C4=CC=C(C=C4)C=O

Origin of Product

United States

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